molecular formula C18H17N3O3 B11143183 [5-(2-furyl)-1H-pyrazol-3-yl](2-phenylmorpholino)methanone

[5-(2-furyl)-1H-pyrazol-3-yl](2-phenylmorpholino)methanone

Cat. No.: B11143183
M. Wt: 323.3 g/mol
InChI Key: HCYZRHRNAFLVTE-UHFFFAOYSA-N
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Description

5-(2-furyl)-1H-pyrazol-3-ylmethanone is a complex organic compound that features a pyrazole ring fused with a furan ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by the introduction of a furan ring through a cyclization reaction. The final step often involves the incorporation of the morpholine ring via a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, such as transition-metal catalysts, and environmentally friendly procedures like microwave-assisted reactions to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-1H-pyrazol-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-furyl)-1H-pyrazol-3-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential. The presence of the pyrazole and morpholine rings suggests possible activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, 5-(2-furyl)-1H-pyrazol-3-ylmethanone could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-1H-pyrazol-3-ylmethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 1-phenyl-3-(2-furyl)-1H-pyrazole share structural similarities and may exhibit similar chemical properties.

    Morpholine derivatives: Compounds such as 4-(2-phenylmorpholino)butan-2-one also share the morpholine ring and may have comparable reactivity.

Uniqueness

What sets 5-(2-furyl)-1H-pyrazol-3-ylmethanone apart is the combination of the pyrazole, furan, and morpholine rings in a single molecule. This unique structure provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C18H17N3O3/c22-18(15-11-14(19-20-15)16-7-4-9-23-16)21-8-10-24-17(12-21)13-5-2-1-3-6-13/h1-7,9,11,17H,8,10,12H2,(H,19,20)

InChI Key

HCYZRHRNAFLVTE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=NNC(=C2)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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